N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxine ring and the pyridazin ring suggests that the compound may have a rigid, cyclic structure. The electron-rich nitrogen atoms in the amine and pyridine groups could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The dioxine ring might also undergo reactions, although these would likely require specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and sulfonamide could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the strength of the intermolecular forces .科学的研究の応用
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds with sulfonamide moieties highlights the importance of these chemical structures in drug discovery and development. For instance, one study described a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which are structurally related and could offer insights into synthetic routes or pharmacological potentials similar to the compound of interest (Rozentsveig et al., 2013).
Antimalarial and Antiviral Activities
Another research direction involves investigating the antimalarial and potential antiviral activities of sulfonamide compounds. A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, suggesting that similar structural analogs, including those with pyridazin and pyridin moieties, may have therapeutic potential against infectious diseases (Fahim & Ismael, 2021).
Antibacterial Applications
The development of novel heterocyclic compounds containing sulfonamido groups for use as antibacterial agents demonstrates the broader utility of sulfonamide derivatives in combating bacterial infections. This research avenue supports the exploration of sulfonamides in developing new antibiotics, which could be relevant to the compound (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibitory Activity
Research on sulfonamide derivatives also extends to their enzyme inhibitory activity, offering potential applications in treating diseases through enzyme regulation. For instance, compounds containing the pyridine-2,6-dicarboxamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating potential therapeutic applications (Stellenboom & Baykan, 2019).
Antioxidant Properties
Finally, the antioxidant properties of heterocyclic compounds, especially those incorporating sulfonamide groups, have been explored for their potential in preventing oxidative stress-related diseases. Such studies suggest that compounds structurally similar to the one of interest may have significant health benefits by mitigating oxidative damage (Aziz et al., 2021).
特性
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPRWWCPPRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。